Computed LogP vs. Non-Fluorinated Analog: A 1.02 Log Unit Increase in Lipophilicity
The predicted octanol-water partition coefficient (LogP) of 3-(piperidin-4-yl)-5-(trifluoromethyl)-1H-indole is 3.98, compared to 2.96 for the non-fluorinated analog 3-(piperidin-4-yl)-1H-indole (CAS 17403-09-7) [1]. The +1.02 log unit increase is attributable to the electron-withdrawing and lipophilic -CF₃ group at the 5-position.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.98 |
| Comparator Or Baseline | 3-(Piperidin-4-yl)-1H-indole; LogP = 2.96 |
| Quantified Difference | ΔLogP = +1.02 (target more lipophilic) |
| Conditions | Predicted values using ACD/Labs or similar algorithm; data sourced from Chemsrc and Molbase |
Why This Matters
Higher LogP indicates greater membrane permeability potential, which is critical for central nervous system (CNS) penetration and oral bioavailability in drug discovery programs.
- [1] Molbase. 3-(4'-Piperidinyl)-1H-indole. CAS 17403-09-7. http://mip.molbase.cn/moldata/792937.html (accessed 2026-04-26). View Source
